molecular formula C9H8F2O3 B1414787 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid CAS No. 1027513-97-8

2,2-Difluoro-2-(4-methoxyphenyl)acetic acid

Cat. No.: B1414787
CAS No.: 1027513-97-8
M. Wt: 202.15 g/mol
InChI Key: AVTZQAFEAUPCKL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)acetic acid is a fluorinated acetic acid derivative featuring a difluoromethyl group and a 4-methoxyphenyl substituent. This compound is synthesized via transition-metal-free decarboxylative cyclization or multicomponent reactions (MCRs) involving aryl glyoxals and Meldrum’s acid . It serves as a key intermediate in organic synthesis, particularly in the construction of chroman-4-one derivatives and gem-difluoroalkenes, which are prevalent in bioactive molecules . The methoxy group at the para position enhances electron density, influencing its reactivity in radical and cyclization reactions .

Properties

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-2-6(3-5-7)9(10,11)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTZQAFEAUPCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-97-8
Record name 2,2-difluoro-2-(4-methoxyphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 2-(4-methoxyphenyl)acetic acid using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Fluorination: Electrophilic or nucleophilic fluorination to introduce the fluorine atoms.

    Acetic Acid Formation: Final steps to form the acetic acid moiety, often involving oxidation or carboxylation reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under Friedel-Crafts conditions.

Major Products:

    Oxidation: Phenolic acids or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Pharmaceutical Research

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural features enhance its ability to inhibit specific enzymes and pathways involved in disease progression.

Anticancer Activity

Research indicates that 2,2-difluoro-2-(4-methoxyphenyl)acetic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes IC50 values from studies conducted on different cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, particularly at the G1 phase.

Anti-inflammatory Properties

Preliminary studies show that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. For instance, effective concentrations were reported with EC50 values around 0.17 µM against pathogens such as Cryptosporidium.

Anticancer Studies

In vitro studies have shown that derivatives of this compound exhibit potent activity against MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM indicating low toxicity towards non-cancerous cells.

Antimicrobial Research

Research on structurally similar compounds has indicated potential efficacy in treating infections caused by specific pathogens. For instance, compounds with similar structures have shown effective concentrations around EC50 values of approximately 0.17 µM.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, while the methoxy group can influence the compound’s electronic properties and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity and efficiency of 2,2-difluoro-2-(4-methoxyphenyl)acetic acid in aryldifluoromethylation/cyclization reactions are highly substituent-dependent. Below is a comparative analysis of similar compounds:

Table 1: Reaction Yields and Substituent Effects
Compound Name Substituent Reaction Yield Key Observations Reference
This compound 4-OCH₃ 30–50% Electron-donating group enhances stability of difluoromethyl radicals; moderate yields in chroman-4-one synthesis
2,2-Difluoro-2-(naphthalen-1-yl)acetic acid Naphthalen-1-yl 74% Bulky aromatic group improves radical stability, leading to higher yields
2,2-Difluoro-2-(thiophen-2-yl)acetic acid Thiophen-2-yl 39% Heterocyclic substituent reduces yield due to electronic and steric factors
2-(4-Chlorophenyl)-2,2-difluoroacetic acid 4-Cl Not reported Electron-withdrawing Cl may reduce radical stability; limited data
2-(4-Ethylphenyl)-2,2-difluoroacetic acid 4-C₂H₅ Not reported Alkyl substituent may lower reactivity compared to aryl groups
Key Findings:
  • Electron-Donating Groups : The 4-methoxy group stabilizes intermediates via resonance, enabling moderate yields (30–50%) in cyclization reactions .
  • Steric and Electronic Factors : Bulky substituents (e.g., naphthalen-1-yl) enhance radical stability, achieving 74% yield, while heterocycles (e.g., thiophen-2-yl) hinder efficiency (39%) .
  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetic acid) are less explored, but their electron-withdrawing nature likely reduces radical longevity .

Physical and Chemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Appearance Key Applications
This compound C₉H₈F₂O₃ 202.16 g/mol Not reported Synthesis of fluorinated chromanones
2-(4-Ethylphenyl)-2,2-difluoroacetic acid C₁₀H₁₁F₂O₂ 210.19 g/mol White solid Intermediate for agrochemicals
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 168.17 g/mol Crystalline solid Pharmaceutical synthesis
Key Observations:
  • Molecular Weight : Fluorine atoms and aromatic substituents increase molecular weight, impacting solubility and melting points.
  • Applications : The 4-methoxy derivative is specialized for fluorinated heterocycles, while ethylphenyl analogs are used in agrochemicals .

Biological Activity

2,2-Difluoro-2-(4-methoxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting key data.

The compound's chemical formula is C9H8F2O3C_9H_8F_2O_3, and it features a difluorinated acetic acid structure with a methoxy-substituted phenyl group. Its unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

In Vitro Studies

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (human breast adenocarcinoma)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines ranged from 0.65 µM to 15.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and tamoxifen .
  • Mechanism of Action : Flow cytometry analyses revealed that this compound induces apoptosis in a dose-dependent manner. The compound appears to activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells .

Data Summary Table

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction via p53/caspase-3
HeLa2.41Apoptosis induction
A54915.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects, particularly against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antibacterial activity with MIC values less than 20 µM for certain analogs, indicating potential as a therapeutic agent against tuberculosis .

Antimicrobial Activity Data Table

CompoundMIC (µM)Target Organism
This compound<20Mycobacterium tuberculosis

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the phenyl ring and the introduction of various substituents have been explored in related compounds.

  • Substituent Effects : Studies indicate that substituents on the phenyl ring significantly affect cytotoxicity and selectivity profiles. For instance, halogen substitutions generally decrease antiproliferative activities compared to methoxy or other electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
Reactant of Route 2
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2,2-Difluoro-2-(4-methoxyphenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.